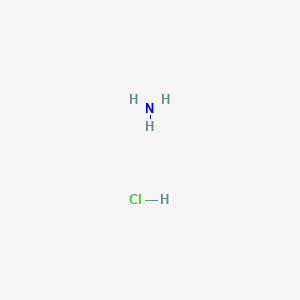

AMMONIUM CHLORIDE

Description

Properties

Molecular Formula |

ClH4N |

|---|---|

Molecular Weight |

53.49 g/mol |

IUPAC Name |

azane;hydrochloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

InChI Key |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

SMILES |

N.Cl |

Canonical SMILES |

N.Cl |

Origin of Product |

United States |

Advanced Synthesis and Crystallization Methodologies of Ammonium Chloride

Kinetics and Mechanisms of Ammonium (B1175870) Chloride Crystal Growth

The study of the kinetics and mechanisms of ammonium chloride (NH₄Cl) crystal growth is crucial for controlling crystal size, shape, and purity in various industrial applications. The crystallization process is governed by two primary steps: nucleation, the initial formation of stable crystalline entities, and crystal growth, the subsequent increase in size of these nuclei.

Vapor-Phase Techniques for Single Crystal Cultivation

The cultivation of ammonium chloride single crystals from the vapor phase presents a unique set of challenges and methodologies. Due to its corrosive nature in the molten state and a solid-solid phase transformation that can lead to crystal fracturing, conventional melt and ampoule-pulling techniques are often unsuitable. aip.org

One successful approach involves sublimation techniques. aip.orgaip.org In this method, polycrystalline ammonium chloride is heated, and the resulting vapor is allowed to deposit and grow into single crystals in a cooler region of the apparatus. Studies have shown that needle-type single crystals, typically 1-2 mm in width and 5-7 mm in length, can be grown at temperatures between 105-130°C with a charge temperature of approximately 270°C. aip.org X-ray diffraction has confirmed the single-crystal nature of these formations, with their axes aligning with the <100> crystallographic direction. aip.org

A proposed mechanism for this vapor-phase growth involves the sublimation of ammonium chloride into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) gases, which then recombine at a lower temperature to form the crystal. The growth kinetics are influenced by factors such as the temperature gradient and the partial pressures of the constituent gases. While techniques like the Piper-Polich method have been explored, they have been found to yield polycrystalline structures. aip.orgaip.org

Crystallization Kinetics in Multicomponent Systems (e.g., NH₄Cl-MgCl₂-H₂O System)

The presence of other ions in solution significantly impacts the crystallization kinetics of ammonium chloride. A notable example is the NH₄Cl-MgCl₂-H₂O system, which is relevant to certain industrial processes. In this ternary system, the crystallization behavior of ammonium chloride is influenced by the concentration of magnesium chloride (MgCl₂) and the temperature. acs.orgacs.org

Experimental investigations using a mixed-suspension mixed-product removal (MSMPR) crystallizer have revealed that higher temperatures enhance both the nucleation and growth rates of ammonium chloride crystals. acs.orgacs.org Conversely, an increased concentration of MgCl₂ leads to a higher nucleation rate but a lower growth rate for NH₄Cl. acs.orgacs.orgresearchgate.net The crystal growth rates in this system have been observed to be independent of crystal size. acs.orgacs.org

The kinetic parameters for nucleation and growth can be determined experimentally, allowing for the development of operational equations for designing and scaling up crystallizers. acs.org

Table 1: Effect of MgCl₂ Concentration and Temperature on NH₄Cl Crystallization Kinetics

| Parameter | Effect of Increasing Temperature | Effect of Increasing MgCl₂ Concentration |

| Nucleation Rate | Increases acs.orgacs.org | Increases acs.orgacs.orgresearchgate.net |

| Growth Rate | Increases acs.orgacs.org | Decreases acs.orgacs.orgresearchgate.net |

Nucleation and Growth Behavior of Ammonium Chloride Crystals

The nucleation of ammonium chloride crystals is the initial step in the crystallization process, where molecules in a supersaturated solution arrange into a stable crystalline structure. This can occur through homogeneous nucleation, where nuclei form spontaneously within the solution, or heterogeneous nucleation, where formation is induced by foreign particles.

Following nucleation, crystal growth proceeds as more solute molecules deposit onto the crystal lattice. The growth rate is influenced by factors such as supersaturation, temperature, and the presence of impurities. acs.org The growth of ammonium chloride crystals from aqueous solutions often results in a dendritic morphology. aip.org

Research into the solute concentration field around a growing dendrite has indicated a nonlinear relationship between the growth velocity and the driving force of supersaturation. aps.org A proposed model for dendritic growth is based on homogeneous nucleation occurring at a temperature below the surface roughening temperature. aps.org

Influence of Supersaturation and Temperature on Crystal Morphology

Supersaturation and temperature are critical parameters that dictate the morphology of ammonium chloride crystals. Supersaturation, the state of a solution containing more dissolved solute than is possible at equilibrium, is the driving force for both nucleation and crystal growth.

Higher levels of supersaturation generally lead to faster growth rates. mdpi.com However, the relationship is not always linear, and different growth forms can emerge at various supersaturation levels. mdpi.com For instance, studies on dendritic growth have identified transitions from stationary dendritic forms to non-stationary forms with periodic tip-splitting as supersaturation increases. mdpi.com

Temperature also plays a significant role. In the NH₄Cl-MgCl₂-H₂O system, higher temperatures promote both nucleation and growth rates. acs.orgacs.org The crystallization temperature of ammonium chloride can be influenced by the presence of other compounds; for example, a higher chlorine content in the raw material leads to a higher crystallization temperature. nih.gov In some systems, the initial crystallization of NH₄Cl has been observed to occur at temperatures around 198.95°C. e3s-conferences.org

Table 2: Influence of Process Parameters on NH₄Cl Crystal Characteristics

| Process Parameter | Influence on Crystal Growth/Morphology |

| Supersaturation | A key driving force for nucleation and growth. researchgate.net Higher levels can lead to faster growth and transitions in dendritic forms. mdpi.com |

| Temperature | Higher temperatures can increase both nucleation and growth rates. acs.orgacs.org The specific crystallization temperature is dependent on the chemical environment. nih.gov |

Dendritic Crystal Growth Patterns and Kinetics

Ammonium chloride is a model system for studying dendritic crystal growth, a phenomenon common in the solidification of metals and alloys. mdpi.comresearchgate.net Dendrites are tree-like crystal structures that form as a result of rapid, anisotropic growth. mdpi.com

The growth of ammonium chloride dendrites from aqueous solutions is a complex process involving heat and mass transfer. The morphology of the dendrites, including the tip radius, growth speed, and sidebranch spacing, is dependent on experimental conditions such as the temperature gradient and cooling rate. mdpi.comaps.org

The kinetics of dendrite tip growth as a function of supersaturation is a key area of research. mdpi.com Different dendritic forms, such as "slow" and "fast" growing dendrites, have been observed at different supersaturation levels. mdpi.com The transition between these forms can be abrupt and is associated with changes in the crystal's surface deformation due to anisotropic interfacial free energy and growth rate constants. mdpi.com The Ivantsov solution and its modifications are often used to model the growth kinetics, taking into account factors like the density change between the solid and liquid phases and interfacial kinetics. mdpi.com

Role of Habit Modifiers in Ammonium Chloride Crystallization

Crystal habit refers to the external shape of a crystal. Habit modifiers are substances that, when present in the crystallization medium even in small amounts, can alter the crystal habit by selectively adsorbing onto specific crystal faces and inhibiting their growth. slideshare.net This allows for the control of crystal morphology to suit specific industrial applications. crystallizationsystems.com

For ammonium chloride, which naturally tends to form dendritic crystals from solution, habit modifiers can be used to achieve a more desirable cubic or prismatic morphology. aip.org One such habit modifier is thiourea (B124793). When ammonium chloride is crystallized in the presence of thiourea, the resulting crystals exhibit a modified habit. mililink.com It is believed that the modifier molecules adsorb to the fast-growing faces of the crystal, slowing their growth and allowing other faces to develop more prominently. google.com

The use of habit modifiers is a critical technique in industrial crystallization to control the physical properties of the final product, such as flowability and handling characteristics. slideshare.netnih.gov

Novel Conversion and Recovery Processes for Ammonium Chloride

Solid-State Heating Reactions for Ammonium Chloride Conversion in Industrial Contexts

In industrial applications, novel methods for the conversion of ammonium chloride are being explored to address issues such as overcapacity in the soda industry. wjygy.com.cn One such method involves the solid-state heating reaction of ammonium chloride with magnesium carbonate. wjygy.com.cn This process yields magnesium chloride, ammonia, and carbon dioxide as products. wjygy.com.cn The ammonia and carbon dioxide can then be recycled for use in soda production. wjygy.com.cn

Another significant solid-state reaction is the thermal decomposition of ammonium chloride. When heated strongly, typically above 340°C (644°F), solid ammonium chloride decomposes directly into gaseous ammonia (NH₃) and hydrogen chloride (HCl). youtube.comguidechem.com This reaction is reversible; as the gases cool, they recombine to form solid ammonium chloride. youtube.comyoutube.com This process is a key example of thermal decomposition and sublimation, where a solid transitions directly to a gaseous state. youtube.comyoutube.com To achieve the separation of the resulting gases in an industrial setting and prevent their recombination, substances like alkaline metal oxides can be added to the reaction system to react with one of the gases. guidechem.com For instance, magnesium oxide can be used in a two-step process to first generate ammonia at 500-550°C and then, at a higher temperature of 800-1000°C, the intermediate magnesium chloride is oxidized to reform MgO and release chlorine gas. guidechem.com

Optimal conditions for the conversion of ammonium chloride using magnesium carbonate have been determined through orthogonal experiments, as detailed in the table below. wjygy.com.cn

| Parameter | Optimal Value |

| Mole Ratio (MgCO₃:NH₄Cl) | 1.8 : 2.0 |

| Reaction Temperature | 523 K (250°C) |

| Reaction Time | 120 minutes |

Under these conditions, a conversion ratio of ammonium chloride as high as 94.40% can be achieved, with the resulting magnesium chloride purity meeting industrial standards. wjygy.com.cn

Recovery of Crystalline Ammonium Chloride from Industrial Solutions

Various methods have been developed for the recovery of crystalline ammonium chloride from industrial solutions, often encountered in processes like the Solvay process or the manufacturing of vinylidene chloride. google.commdpi.com

One patented method addresses the recovery of ammonium chloride from its solution in liquid ammonia. google.com This technique involves mixing the ammonia solution into a body of an inert, immiscible liquid (such as a normally liquid aliphatic chlorohydrocarbon) that is maintained at a temperature high enough to flash-vaporize the ammonia. google.com This rapid vaporization causes the ammonium chloride to be released as fine crystals, which can then be separated by filtration or settling. google.com The vaporized ammonia can be recovered for reuse through condensation. google.com

In the context of the Solvay process, ammonia can be recovered from the ammonium chloride-containing effluent. mdpi.comresearchgate.net A novel approach combines the use of a high-alkalinity reactant like calcium oxide (CaO) with a closed electrocoagulation cell. mdpi.comresearchgate.net This process can achieve a 99% reduction in ammonia concentration from the effluent after approximately 9 hours of treatment, with a 77.1% recovery of ammonia in the form of ammonium hydroxide (B78521). mdpi.comresearchgate.net This method offers a significant energy reduction compared to conventional processes that require heating the solutions to 160°C. mdpi.comresearchgate.net

Thermodynamics of Ammonium Chloride Conversion Processes

The conversion and dissolution of ammonium chloride involve distinct thermodynamic principles. The dissolution of ammonium chloride in water is a well-known endothermic process, meaning it absorbs heat from its surroundings. stackexchange.comyoutube.com The enthalpy of solution for ammonium chloride is positive (+14.78 kJ/mol), indicating that energy is required to break down the crystal lattice structure, which is greater than the energy released during the hydration of the ions. stackexchange.comquora.com

The thermal decomposition of ammonium chloride into ammonia and hydrogen chloride is a reversible reaction that is highly dependent on temperature. youtube.comguidechem.comNH₄Cl(s) ⇌ NH₃(g) + HCl(g) youtube.com

This process begins to occur significantly at temperatures above 337.8°C. guidechem.com The reaction is endothermic, requiring heat input to proceed in the forward direction (decomposition). Conversely, the recombination of ammonia and hydrogen chloride to form solid ammonium chloride is an exothermic process. The thermodynamics of the solid-state conversion with magnesium carbonate have also been investigated to understand the reaction mechanism and optimize conditions for efficient conversion. wjygy.com.cn The enthalpy of formation for solid ammonium chloride from its constituent elements is -314.43 kJ/mol. quora.com

Synthesis of Ammonium Chloride-Doped Crystalline Materials

Growth and Characterization of Doped Organic and Inorganic Hybrid Crystals

Ammonium chloride is utilized as a dopant to modify the properties of various organic and inorganic crystalline materials. These doped crystals are typically grown using the slow evaporation technique from aqueous solutions at room temperature. scispace.comjconsortium.comjconsortium.com

An example of an organic-inorganic hybrid crystal is Urea (B33335) L-malic acid (ULMA) doped with ammonium chloride. scispace.com Single crystals of ULMA have been successfully grown with varying weight percentages of ammonium chloride (e.g., 5 wt%, 10 wt%, and 15 wt%). scispace.com Similarly, urea has been doped with ammonium chloride to form Urea Ammonium Chloride (UAC) single crystals. jconsortium.comjconsortium.com Another study investigated the growth of Thiourea Ammonium Chloride (TAC) single crystals, where thiourea and ammonium chloride were mixed in a 1:1 ratio. mililink.com

The characterization of these doped crystals is crucial to understand the impact of the dopant and is performed using a variety of analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the grown crystals. scispace.comjconsortium.com

X-Ray Diffraction (XRD): Both single-crystal and powder XRD studies are conducted to determine the lattice parameters and confirm the crystalline nature and structure of the material. scispace.commililink.com For instance, XRD analysis confirmed that ULMA crystals, both pure and doped, crystallize in the monoclinic system. scispace.com

UV-Vis Spectroscopy: This technique is used to study the optical properties, such as the transmission range and the cutoff wavelength. scispace.comjconsortium.com The UV-Vis spectrum for TAC crystals showed a cutoff wavelength at 290 nm, indicating high transparency in the visible region. mililink.com

Microhardness Analysis: Measures the mechanical strength of the crystals. jconsortium.comjconsortium.com

Thermal Analysis (TG/DTA): Thermogravimetric and Differential Thermal Analysis are used to study the thermal stability of the crystals. scispace.com

Second Harmonic Generation (SHG): This test is used to confirm the nonlinear optical (NLO) properties of the grown crystals. scispace.commililink.com

Impact of Ammonium Chloride Doping on Crystal Morphology and Properties

The introduction of ammonium chloride as a dopant can significantly alter the morphology and physical properties of the host crystal. These modifications are often dependent on the concentration of the dopant.

Morphological Changes: The habit and morphology of crystals can be modified by ammonium chloride doping. In Urea L-malic acid (ULMA) crystals, low concentrations of ammonium chloride (5 wt%) did not significantly affect the prismatic shape. scispace.com However, at higher concentrations (10 wt% and 15 wt%), the crystals exhibited extra faces with a platy habit. scispace.com In the case of Thiourea Ammonium Chloride (TAC), scanning electron microscope (SEM) images revealed that the crystals were unevenly formed with microscopic microcrystals on the surface. mililink.com The doping of manganese (Mn²⁺) into ammonium chloride crystals was found to stabilize the full-face growth, leading to a rhombododecahedral habit in aqueous solutions. researchgate.net

Changes in Physical Properties: Doping with ammonium chloride and its derivatives influences optical, mechanical, and structural properties.

Optical Properties: The optical transparency of doped crystals is a key characteristic. For TAC crystals, a high transmission was observed in the visible region, which is desirable for second harmonic generation applications. mililink.com

Mechanical Properties: The hardness of crystals can be affected. Studies on ULMA crystals investigated the effect of ammonium chloride doping on their hardness properties. scispace.com

Structural Properties: Doping can induce changes in the crystal lattice. In doped ULMA crystals, a small variation in the lattice parameters was observed compared to the pure crystal. scispace.com In contrast, doping NH₄Cl crystals with Mn²⁺ can cause very high internal stress (up to 4 GPa), leading to anomalous birefringence, twinning, and even cracking of the crystals. researchgate.net

Grain Size and Film Quality: In the context of perovskite solar cells, using methylammonium (B1206745) chloride (MACl) as an additive was shown to increase the grain size of the perovskite film significantly. worldscientific.comworldscientific.com The grain size of a 40% MACl-doped perovskite was approximately four times larger than the undoped perovskite, leading to a higher quality film with fewer defects. worldscientific.com

The table below summarizes the observed impact of ammonium chloride doping on different crystal systems.

| Crystal System | Dopant | Observed Impact |

| Urea L-malic acid (ULMA) | Ammonium Chloride | Change in crystal habit at higher concentrations; affects optical and hardness properties. scispace.com |

| (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ Perovskite | Methylammonium Chloride (MACl) | Increased grain size, improved film morphology, passivation of surface defects. worldscientific.comworldscientific.com |

| Ammonium Chloride (NH₄Cl) | Manganese (Mn²⁺) | Causes high internal stress, anomalous birefringence, and cracking; stabilizes rhombododecahedral growth habit. researchgate.net |

| Urea | Ammonium Chloride | Formation of Urea Ammonium Chloride crystals with specific functional groups and optical behavior. jconsortium.comjconsortium.com |

Structural Dynamics and Phase Transition Research of Ammonium Chloride

High-Pressure Structural Transformations of Ammonium (B1175870) Chloride

The study of ammonium chloride under high pressure reveals a series of structural transformations driven by changes in the orientation of the ammonium ions. These transitions have been a subject of both theoretical and experimental investigations, providing insights into the fundamental physics of order-disorder phenomena in crystalline solids.

Ab initio calculations, which are based on first-principles quantum mechanics, have been instrumental in predicting the behavior of ammonium chloride under extreme pressures. researchgate.net These computational studies have successfully explored the structural landscape of NH₄Cl up to 300 GPa. researchgate.netrsc.org

Key predictions from these calculations include the identification of two novel high-pressure phases:

A monoclinic phase with P2₁/m symmetry, predicted to be stable in the pressure range of 71–107 GPa. researchgate.netrsc.orgscispace.com

An orthorhombic phase with Cmma symmetry, which is predicted to be stable from 107 GPa up to at least 300 GPa. researchgate.netrsc.orgscispace.com

These theoretical explorations provide a roadmap for future experimental verification and deepen the understanding of material properties under conditions that are challenging to probe empirically. researchgate.netrsc.org The calculations involve methods such as density-functional theory within the Vienna ab initio simulation package (VASP) code and structural searches using the USPEX code. researchgate.net

Table 1: Predicted High-Pressure Phases of Ammonium Chloride from Ab Initio Calculations

| Pressure Range (GPa) | Predicted Stable Phase | Crystal System | Space Group |

|---|---|---|---|

| 71–107 | New Phase | Monoclinic | P2₁/m |

| 107–300 | New Phase | Orthorhombic | Cmma |

Data sourced from multiple theoretical studies. researchgate.netrsc.orgscispace.comnih.gov

The pressure-temperature (P-T) phase diagram of ammonium chloride has been constructed through extensive experimental and theoretical work. rsc.org These diagrams map the stability regions of the different solid phases as a function of pressure and temperature. Early work by Bridgman laid the foundation for understanding the high-pressure behavior of ammonium halides. acs.org

Experimental techniques such as X-ray diffraction and Raman spectroscopy have been employed to probe the structural changes under varying conditions. acs.org For instance, in situ X-ray diffraction experiments have been conducted from 10 to 300 K at ambient pressure and up to 15.1 GPa at room temperature. acs.org Theoretical calculations complement these experiments by providing enthalpy calculations that help to determine the thermodynamically stable phases at different pressures. rsc.org The phase boundary between different phases, such as the II-IV transition, has been shown to vary with pressure and temperature. acs.org For example, a second-order phase transition was suggested to exist at 0.28 GPa and 267 K. acs.org

Ammonium chloride exhibits a rich polymorphism characterized by different orientational orderings of the ammonium (NH₄⁺) ion within the crystal lattice. acs.org

Phase I (α phase): Stable above 458 K at ambient pressure, this phase has a disordered NaCl-type cubic structure (Fm3̅m). acs.org In this phase, the NH₄⁺ ions are dynamically disordered, meaning they are tumbling randomly. acs.org

Phase II (β phase): Under ambient conditions, NH₄Cl adopts the CsCl-type cubic structure (Pm3̅m). acs.org This phase is characterized by static disorder, where the NH₄⁺ ions are randomly distributed between two equivalent orientations. rsc.orgacs.org

Phase IV: This is a ferro-ordered phase with an ordered CsCl-type structure (P-43m), where the NH₄⁺ ions align in the same direction. rsc.orgacs.orgrsc.org The transition from the disordered phase II to the ordered phase IV can be induced by applying pressure at room temperature. rsc.org

Phase V: At pressures above approximately 11-12.9 GPa, phase IV transitions to phase V, which is an antiferro-ordered phase with a tetragonal structure (P4/nmm). rsc.orgacs.org In this phase, the NH₄⁺ ions have antiparallel orientations. rsc.org

The nomenclature for these phases has evolved, with the ferro-ordered phase increasingly referred to as phase IV to maintain consistency with other ammonium halides like NH₄Br and NH₄I. acs.org

Table 2: Characteristics of Ammonium Chloride Phases

| Phase | Crystal Structure | Space Group | NH₄⁺ Ion Orientation |

|---|---|---|---|

| I | NaCl-type cubic | Fm3̅m | Dynamically disordered |

| II | CsCl-type cubic | Pm3̅m | Statically disordered |

| IV | Ordered CsCl-type | P-43m | Ferro-ordered (parallel) |

| V | Tetragonal | P4/nmm | Antiferro-ordered (antiparallel) |

Information compiled from structural studies. rsc.orgacs.org

The transition between the various phases of ammonium chloride is a key area of research. The transition from phase II to phase IV at room temperature occurs at approximately 0.7–1.0 GPa and is identified as a first-order transition, characterized by a distinct discontinuity in the unit cell volume. acs.org

The mechanism for the transition from phase IV to phase V has been a particular focus of theoretical studies. Ab initio calculations have confirmed that this transition, which occurs at pressures above 11 GPa, is driven by a 90° rotation of the NH₄⁺ ions around the c-axis. rsc.orgrsc.org This rotation leads to the change from a ferro-ordered to an antiferro-ordered arrangement of the ammonium ions. acs.orgrsc.org The transition results in a dense structural packing. rsc.org The role of N-H···Cl hydrogen bonding is also crucial, contributing to anisotropic distortions in the N-Cl distances in phase V. acs.org

Proton Transfer Mechanisms in Ammonium Chloride Clusters

The behavior of ammonium chloride extends to the molecular level, where proton transfer within small, hydrated clusters is a fundamental process with implications for understanding acid-base chemistry.

Ab initio molecular orbital calculations have been performed to investigate the structures and the quantum effects of proton motion in hydrated ammonia-hydrogen chloride clusters, specifically NH₃:HCl:(H₂O)ₙ where n ranges from 0 to 3. nih.govacs.org These studies, often using methods like MP2 with an aug-cc-pVDZ basis set, provide detailed insights into the intermolecular interactions and stability of these clusters. nih.govacs.org

Research has shown that in the gas phase, the NH₃:HCl system exists as a hydrogen-bonded complex, while in an aqueous solution, the ion pair NH₄⁺:Cl⁻ is more stable. acs.org The degree of hydration plays a critical role in facilitating proton transfer from HCl to NH₃. Theoretical studies have found that proton transfer becomes energetically favorable as the number of water molecules increases, with some studies indicating it occurs with just one water molecule (n=1), while others suggest it requires two (n=2). acs.org The most stable isomer for the n=1 cluster exhibits a proton-transfer structure. nih.govacs.org

These calculations also highlight the importance of many-body interactions, particularly three-body terms, in determining the relative stability of different cluster configurations. nih.govacs.org Furthermore, the quantum effects associated with proton motion are significant, influencing the vibrational frequencies of the proton-stretching modes. nih.gov

Spectroscopic Characterization and Material Analysis of Ammonium Chloride

Vibrational Spectroscopy of Ammonium (B1175870) Chloride

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for analyzing the distinct vibrational modes of the ammonium ion (NH₄⁺) and its interaction with the chloride ion (Cl⁻).

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy reveals the fundamental vibrational modes of the ammonium ion in ammonium chloride. The tetrahedral NH₄⁺ ion exhibits four distinct modes of oscillation: ν₁, ν₂, ν₃, and ν₄. scite.ai Specifically, ν₁ and ν₂ are due to single and double degenerate N-H vibrations, while ν₃ and ν₄ are triply degenerate N-H vibrations. scite.ai

Studies have reported the following peak assignments for ammonium chloride in FTIR spectra:

ν₁ (N-H symmetric stretch): Observed around 3010 cm⁻¹ to 3040 cm⁻¹. walshmedicalmedia.comias.ac.in

ν₂ (N-H bending): Appears near 1724 cm⁻¹. walshmedicalmedia.com

ν₃ (N-H asymmetric stretch): Located at approximately 3125 cm⁻¹ to 3156 cm⁻¹. walshmedicalmedia.commdpi.com

ν₄ (N-H bending): Found around 1400 cm⁻¹ to 1402 cm⁻¹. walshmedicalmedia.comias.ac.in

N-Cl stretching: A peak corresponding to the N-Cl stretching vibration has been identified around 710 cm⁻¹. walshmedicalmedia.com

The positions of these peaks can shift due to environmental factors or treatments. For instance, one study reported shifts in the ν₁, ν₂, and ν₃ modes to 3029 cm⁻¹, 1741 cm⁻¹, and 3124 cm⁻¹ respectively, after a specific biofield treatment. walshmedicalmedia.com The N-Cl stretching peak also shifted to a lower wavenumber of 665 cm⁻¹ in the treated sample. walshmedicalmedia.com Infrared spectra of thin films of NH₄Cl recorded at various temperatures (28°C, -78°C, and -190°C) have also been analyzed to understand structural changes. aip.org

Table 1: FTIR Vibrational Peaks of Ammonium Chloride

| Vibrational Mode | Wavenumber (cm⁻¹) (Control) | Wavenumber (cm⁻¹) (Treated) | Reference |

|---|---|---|---|

| ν₁ (N-H symmetric stretch) | 3010 | 3029 | walshmedicalmedia.com |

| ν₂ (N-H bending) | 1724 | 1741 | walshmedicalmedia.com |

| ν₃ (N-H asymmetric stretch) | 3156 | 3124 | walshmedicalmedia.com |

| ν₄ (N-H bending) | 1402 | 1401 | walshmedicalmedia.com |

| N-Cl stretching | 710 | 665 | walshmedicalmedia.com |

Raman Spectroscopic Analysis of Ammonium Chloride

Raman spectroscopy is a powerful tool for studying the vibrational modes and phase transitions of ammonium chloride. ioffe.ru The crystal structure of ammonium chloride undergoes an order-disorder phase transition at approximately 242 K. ioffe.ru Above this temperature, it exists in a disordered phase with a CsCl-type crystal lattice, where the tetrahedral ammonium ions are randomly distributed between two equivalent orientations. ioffe.ru Below the transition temperature, the ammonium ions become ordered. ioffe.ru

Raman spectra of ammonium chloride show distinct features corresponding to its different phases. ioffe.ru At room temperature, vibrational frequencies have been observed at 3146, 3041, 2824, 2010, 1768, 1709, and 1407 cm⁻¹. aip.org In its high-temperature modification, the frequencies are observed at 3102, 2801, 1931, 1655, and 1400 cm⁻¹. aip.orgcolab.ws The study of the temperature dependence of Raman spectral lines allows for the investigation of phonon-phonon and electron-phonon interactions. ioffe.ru

The Raman spectrum of ammonium chloride has been studied extensively under varying temperatures and pressures to understand its λ-transition. ias.ac.inmetu.edu.tr These studies help in understanding the behavior of the NH₄⁺ ion, particularly whether it undergoes free rotation or torsional oscillations at different temperatures. ias.ac.in

Identification and Shifting of Vibrational Modes (e.g., N-H, N-Cl Stretchings)

The vibrational modes of ammonium chloride, particularly the N-H stretching and bending frequencies, are sensitive to changes in the crystal lattice and intermolecular interactions. Hydrogen bonding between the ammonium ion and the chloride ion significantly influences these vibrational frequencies. mdpi.com

N-H Stretching: The symmetric (ν₁) and asymmetric (ν₃) N-H stretching modes are typically observed in the 3000-3200 cm⁻¹ region. scite.ai The establishment of hydrogen bonds tends to shift these stretching modes to lower frequencies. mdpi.com

N-H Bending: The ν₂ and ν₄ bending modes appear at lower frequencies. The ν₄ mode, in particular, is considered a good indicator of the strength of hydrogen bonds, with its frequency shifting to higher values as the hydrogen bond strength increases. mdpi.com

N-Cl Stretching: The N-Cl stretching vibration is observed at a much lower frequency, around 710 cm⁻¹. walshmedicalmedia.com

Librational Mode: A torsional lattice mode (libration) of the NH₄⁺ ion has been identified, with frequencies around 390 cm⁻¹ for NH₄Cl. aip.org The frequency of this mode is dependent on the potential barrier hindering the rotation of the ammonium ion. aip.org

Studies have shown that applying pressure can induce phase transitions and affect these vibrational modes. aip.org For example, the librational frequency increases with a decrease in volume under pressure. aip.org The internal modes of the NH₄⁺ ion are generally less sensitive to phase transitions but do show a slight dependence on the internuclear distance. aip.org

Electronic and Optical Spectroscopic Studies of Ammonium Chloride

Electronic and optical spectroscopy provide information about the electronic transitions, optical constants, and band gap of ammonium chloride.

Ultraviolet-Visible (UV-Vis) Spectroscopy of Ammonium Chloride and Composites

UV-Vis spectroscopy is used to study the electronic absorption properties of ammonium chloride. In one study, a control sample of ammonium chloride exhibited two absorbance maxima (λₘₐₓ) at 234.6 nm and 292.6 nm. walshmedicalmedia.comscience-media.org These peaks were observed to shift to 224.1 nm and 302.8 nm, respectively, after a specific treatment, suggesting an alteration in the electron transition energy between orbitals. walshmedicalmedia.comscience-media.orgresearchgate.net

When ammonium chloride is incorporated into composites or used to treat other materials, it can influence their optical properties. For example, the addition of ammonium chloride to polyvinyl alcohol (PVAl) was found to increase the absorbance of the polymer, suggesting a breakdown of the polymeric framework. sysrevpharm.org In another study, L-Threonine doped with ammonium chloride showed a lower cut-off wavelength of 226 nm and transparency in the range of 220-1100 nm. jetir.org

Measurement of Optical Constants and Band Gap

The optical properties of ammonium chloride and materials containing it have been investigated to determine key parameters like the optical band gap. For thin films of Al-doped Zinc Oxide (AZO) textured with an ammonium chloride solution, the average optical transmissivity in the visible light region was over 85%. sbfisica.org.br The optical reflectivity was significantly reduced after etching with NH₄Cl, which is beneficial for light trapping in solar cells. sbfisica.org.br

In studies involving cadmium sulfide (B99878) (CdS) thin films, ammonium chloride was used as a complexing agent. The energy band gap of the CdS films was found to vary with the concentration of NH₄Cl, which was attributed to changes in particle size. aip.org Similarly, for glycine (B1666218) ammonium chloride single crystals, the UV absorption edge was found to be around 245 nm. inoe.ro From this, optical constants such as the band gap, refractive index, and extinction coefficient were determined. inoe.ro For thiourea (B124793) ammonium chloride single crystals, the UV cut-off wavelength was observed at 290 nm. rjwave.org

Advanced Diffraction and Microscopic Analysis

The structural and morphological characteristics of ammonium chloride (NH₄Cl) have been extensively investigated using a variety of advanced analytical techniques. These methods provide critical insights into the compound's crystal lattice, surface features, and internal microstructure, which are essential for understanding its material properties and behavior.

X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystalline nature of materials. Both single crystal and powder XRD methods are employed to determine the fundamental structural properties of ammonium chloride, such as its crystal system and lattice parameters.

At room temperature, ammonium chloride typically crystallizes in the cubic system. rruff.info Neutron diffraction studies, which provide precise information on the positions of hydrogen atoms, have confirmed this structure. aps.org A study combining single-crystal X-ray diffraction with other spectroscopic techniques on an ammonium chloride intercalate (NH₄Cl·As₂O₃·0.5H₂O) determined it to crystallize in the P6/mmm space group with unit cell parameters a = 5.25420 (10) Å and c = 12.6308 (3) Å. nih.gov Powder XRD analysis of the same intercalate after dehydration showed a significant shortening of the c unit-cell parameter to 12.1552 (7) Å. nih.gov

The introduction of other molecules can form co-crystals with ammonium chloride, influencing the resulting crystal structure. For instance, single crystals of glycine ammonium chloride (GAC) were found to have a hexagonal structure. inoe.ro Similarly, studies on urea (B33335) L-malic acid (ULMA) doped with ammonium chloride confirmed that the resulting crystals belong to the monoclinic system. scispace.com Powder XRD patterns of such doped crystals exhibit sharp and strong peaks, indicating good crystallinity and phase purity. scispace.comresearchgate.net The slight shift in diffraction peaks upon doping suggests the incorporation of the dopant into the host crystal lattice. scispace.com

The analysis of the naturally occurring mineral form of ammonium chloride, salammoniac, through powder diffraction confirmed its cubic crystal system with a refined lattice parameter 'a' of 3.87818(5) Å. rruff.info

Below is an interactive data table summarizing the lattice parameters of ammonium chloride and its derivatives from various studies.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Salammoniac (NH₄Cl) | Cubic | - | 3.87818 | 3.87818 | 3.87818 | 90 | 90 | 90 | rruff.info |

| NH₄Cl·As₂O₃·0.5H₂O | Hexagonal | P6/mmm | 5.25420 | 5.25420 | 12.6308 | 90 | 90 | 120 | nih.gov |

| Glycine Ammonium Chloride | Hexagonal | - | 6.532 | 6.583 | 5.325 | - | - | - | inoe.ro |

| ULMA (Ammonium Chloride doped) | Monoclinic | P2₁ | - | - | - | - | - | - | scispace.com |

| 4-Methylbenzylammonium chloride hemihydrate | Monoclinic | C2/c | 30.5325 | 4.8966 | 11.8973 | 90 | 99.067 | 90 | ias.ac.in |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials. For ammonium chloride and its related compounds, SEM reveals details about crystal shape, size distribution, and surface features.

In studies involving the synthesis of hexagonal boron nitride, ammonium chloride was used as an additive. SEM images showed that the presence and concentration of NH₄Cl influenced the morphology of the final product. researchgate.net Similarly, when used in the modification of biochar, SEM analysis, coupled with Energy-Dispersive X-ray Spectroscopy (EDX), provided information on the surface morphology and elemental composition of the resulting materials. nih.gov

The synthesis of a semi-organic crystal of tartaric acid and ammonium chloride (TAAC) also utilized SEM to analyze the morphology and purity of the grown crystals. i-scholar.in In another study, the interaction of a cationic copolymer containing diallyldimethyl ammonium chloride with hair fibers was examined using SEM, which revealed morphological changes on the hair surface after treatment. scielo.br The polymer itself, when deposited on a glass substrate, showed a rough surface with aggregated polymeric particles approximately 2.40 µm in size. scielo.br

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of internal microstructural features at the nanoscale. numberanalytics.comistgroup.com This includes the direct observation of crystal lattices, defects, and individual nanoparticles. numberanalytics.com

In the vapor phase synthesis of titanium nitride (TiN) nanoparticles, TEM analysis of the product powder revealed its crystalline nature, with individual nanoparticles identifiable as single crystals with a measured size of 13 nm. aidic.it Ammonium chloride was identified as a crystalline by-product in this synthesis. aidic.it

TEM has also been employed to study the effects of ammonium chloride in other systems. For example, in the creation of catalysts for zinc-air batteries, TEM images were used to compare the microstructure of a pristine carbon cloth with those treated with an NH₄Cl solution, revealing changes in the material's internal structure. researchgate.net High-resolution TEM (HRTEM) can even show the exfoliated layers of carbon materials. researchgate.net The study of the transitional plasticity of ammonium chloride has also involved TEM for the direct observation of dislocations, which are defects in the crystal structure. journaldephysique.org

The power of TEM lies in its ability to provide direct visual evidence of the atomic-scale arrangement and imperfections within a material, which is crucial for understanding its physical and chemical properties. istgroup.comresearchgate.net

Mechanistic Research in Catalysis Involving Ammonium Chloride

Ammonium (B1175870) Chloride as a Heterogeneous Catalyst in Organic Transformations

As a heterogeneous catalyst, ammonium chloride offers the advantages of easy handling, separation from the reaction mixture, and operational simplicity. iosrjournals.orgresearchgate.net Its effectiveness has been demonstrated in several classical organic reactions.

Ammonium chloride has been reported to accelerate the aliphatic Claisen rearrangement through heterogeneous catalysis. iosrjournals.orgorientjchem.org In a notable study, the thermal rearrangement of allyl ethers was examined. When substrates like allyl 3-allyoxy-2-butenoate and crotyl 3-crotyloxy-2-butenoate were heated, the presence of ammonium chloride catalyzed the transformation into their respective rearranged products in good yields. iosrjournals.org The reaction's intramolecular nature was confirmed when a mixture of the two ethers, upon heating with ammonium chloride, yielded no "crossed" products. iosrjournals.org This demonstrates the catalyst's ability to facilitate the acs.orgacs.org-sigmatropic shift without promoting intermolecular side reactions.

Table 1: Ammonium Chloride-Catalyzed Claisen Rearrangement

| Substrate | Product | Conditions |

|---|---|---|

| Allyl 3-allyoxy-2-butenoate | Allyl 2-allyl-3-oxobutanoate | 150°C, 10 min, NH₄Cl |

Data sourced from a 2013 review on the applications of ammonium chloride in organic synthesis. iosrjournals.org

While the classic Ullmann coupling involves the copper-mediated synthesis of biaryls, ammonium chloride has been utilized as part of the catalytic system in related coupling reactions. iosrjournals.orgresearchgate.net The mechanism of the Ullmann reaction itself is complex and generally understood to proceed through an organocopper intermediate rather than a radical pathway. wikipedia.orgslideshare.netorganic-chemistry.org

In a modified Ullmann-type reaction for the coupling of aryl bromides mediated by Palladium on Carbon (Pd/C) and zinc, ammonium chloride plays a crucial role in the catalytic cycle. A plausible mechanism suggests that an aryl-palladium intermediate is formed, which then reacts with zinc. The ammonium chloride present in the system is believed to facilitate the regeneration of the active Pd(0) species, allowing the catalytic cycle to continue. researchgate.net This highlights ammonium chloride's function as a co-catalyst or promoter in certain cross-coupling chemistries rather than the primary coupling agent.

Ammonium chloride is an efficient catalyst for the thia-Michael addition, particularly for the conjugate addition of thiols to α,β-unsaturated ketones. iosrjournals.orgresearchgate.net The reaction is often performed in a saturated aqueous solution of ammonium chloride at room temperature, affording the 1,4-adducts in high yields with excellent selectivity, avoiding undesired 1,2-addition or bis-addition products. iosrjournals.org

The mechanistic pathway involves the activation of the Michael acceptor by the catalyst. It has been proposed that ammonium chloride facilitates the reaction through hydrogen bonding, which promotes the nucleophilic attack of the thiol onto the α,β-unsaturated system. researchgate.net For the synthesis of 1,5-benzothiazepines from 2-aminothiophenol (B119425) and chalcones, the reaction proceeds via a thia-Michael addition ( iosrjournals.orgresearchgate.net-addition), followed by an intramolecular nucleophilic attack of the amino group on the carbonyl carbon and subsequent dehydration. researchgate.net

Table 2: Thia-Michael Addition of Thiols to Chalcones Catalyzed by NH₄Cl

| Thiol | Chalcone (B49325) Derivative | Conditions | Yield |

|---|---|---|---|

| Thiophenol | Chalcone | Saturated aq. NH₄Cl, RT | Excellent |

Data derived from studies on carbon-sulfur bond formation. iosrjournals.orgresearchgate.net

Multi-Component Reactions Catalyzed by Ammonium Chloride

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. Ammonium chloride has proven to be an effective catalyst for several important MCRs. iosrjournals.org

Dihydropyrimidinones (Biginelli Reaction): Ammonium chloride efficiently catalyzes the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones. iosrjournals.orgresearchgate.netcapes.gov.br This reaction condenses an aldehyde, a 1,3-dicarbonyl compound (like a β-ketoester), and urea (B33335) or thiourea (B124793). mdpi.com The process is typically conducted under solvent-free conditions at elevated temperatures (approx. 100°C). researchgate.netcapes.gov.brsctunisie.org This method is noted for providing higher yields and requiring shorter reaction times compared to traditional acid-catalyzed methods, and it is particularly effective for aliphatic aldehydes, which are often poor substrates in the classical Biginelli reaction. iosrjournals.org

Table 3: NH₄Cl-Catalyzed Synthesis of Dihydropyrimidinones

| Aldehyde | 1,3-Dicarbonyl | Urea/Thiourea | Conditions | Yield |

|---|---|---|---|---|

| Aromatic Aldehydes | Ethyl Acetoacetate | Urea | 100°C, Solvent-free | Moderate to Excellent |

This table represents a summary of findings from multiple sources on the Biginelli reaction. iosrjournals.orgresearchgate.netmdpi.com

Imidazopyridines (Groebke–Blackburn–Bienaymé Reaction): The synthesis of imidazo[1,2-a]pyridines can be achieved through a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often referred to as the Groebke–Blackburn–Bienaymé reaction. acs.orgresearchgate.net Ammonium chloride serves as a mild and effective catalyst for this transformation. researchgate.netsharif.edu The reaction proceeds efficiently in ethanol (B145695) at room temperature or with gentle heating, providing a green and eco-friendly protocol for accessing this important class of heterocycles. acs.orgresearchgate.net

Ammonium chloride promotes the four-component synthesis of dipeptides via the Ugi reaction. iosrjournals.orgacs.orgresearchgate.net This reaction involves combining a carbonyl compound (aldehyde or ketone), a primary or secondary amine, a carboxylic acid, and an isocyanide. acs.org

In a specific application for dipeptide synthesis, an α-isocyano acetic acid, a carbonyl compound, and a secondary amine are reacted in toluene (B28343) with a stoichiometric amount of ammonium chloride. acs.org While the reaction can proceed at room temperature, heating to 60°C significantly improves the reaction time and yield. iosrjournals.org The proposed mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which then reacts with the isonitrile to form a nitrilium intermediate. This intermediate is subsequently trapped by an internal amide oxygen to yield the final dipeptide product. iosrjournals.org

Condensation and Redox Reactions Facilitated by Ammonium Chloride

Ammonium chloride (NH₄Cl) serves as an effective and versatile catalyst in a variety of organic transformations, including condensation and redox reactions. Its utility stems from its inexpensive nature, ready availability, and its ability to function under mild or neutral conditions. niscpr.res.iniosrjournals.org

Crossed-Aldol Condensation

Ammonium chloride has been identified as an efficient catalyst for crossed-aldol condensation reactions, specifically the Claisen-Schmidt reaction, which involves the condensation of ketones with aromatic aldehydes to form α,β-unsaturated ketones. sid.ir This reaction is fundamental for creating carbon-carbon bonds. sid.ir Research has demonstrated that NH₄Cl can effectively catalyze the synthesis of α,α'-bis(substituted benzylidene)cycloalkanones from cyclic ketones and various aromatic aldehydes. sid.ir

The catalytic activity of ammonium chloride is notable under various conditions, including solvent-free and microwave-assisted reactions, which align with the principles of green chemistry by reducing reaction times and avoiding organic solvents. uniquepubinternational.comresearchgate.net For instance, the reaction between aromatic aldehydes and cyclohexanone (B45756) or cyclopentanone (B42830) in the presence of solid ammonium chloride under microwave irradiation (480 W) for just 3 minutes can produce chalcone derivatives in high yields (70-96%). uniquepubinternational.com In contrast, conventional heating methods require refluxing for several hours and result in lower yields. uniquepubinternational.com The efficiency of NH₄Cl is evident across aldehydes with both electron-donating and electron-withdrawing substituents. sid.ir The proposed mechanism suggests that ammonium chloride facilitates both the formation of the enol intermediate and the subsequent nucleophilic attack on the aldehyde. researchgate.net

Table 1: Ammonium Chloride-Catalyzed Crossed-Aldol Condensation of Cycloalkanones and Aromatic Aldehydes

| Ketone | Aldehyde | Conditions | Time | Yield (%) | Reference |

| Cyclohexanone | Benzaldehyde | NH₄Cl, Microwave (150 W), Solvent-free | 2 min | 95 | researchgate.net |

| Cyclohexanone | 4-Chlorobenzaldehyde | NH₄Cl, Microwave (150 W), Solvent-free | 1.5 min | 98 | researchgate.net |

| Cyclohexanone | 4-Methoxybenzaldehyde | NH₄Cl, Microwave (150 W), Solvent-free | 3 min | 92 | researchgate.net |

| Cyclopentanone | Benzaldehyde | NH₄Cl, Ethanol, Reflux | 3.5 h | 94 | sid.ir |

| Cyclopentanone | 4-Nitrobenzaldehyde | NH₄Cl, Ethanol, Reflux | 3.5 h | 98 | sid.ir |

| Cyclopentanone | 2-Chlorobenzaldehyde | NH₄Cl, Ethanol, Reflux | 4 h | 91 | sid.ir |

Formation of Nitrogen Heterocycles (e.g., Quinoxalines, Arylbenzothiazoles)

Ammonium chloride is a proficient catalyst for synthesizing important nitrogen-containing heterocyclic compounds.

Quinoxalines: Quinoxaline derivatives are synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. scielo.brscielo.br An NH₄Cl-Methanol system has been developed as a mild, metal-free, and highly efficient catalytic system for this transformation at room temperature. scielo.brscienceopen.com This method provides excellent yields (typically 95-100%) in short reaction times. scielo.brscielo.br The proposed mechanism involves the activation of the carbonyl compounds by ammonium chloride through hydrogen bonding, which promotes the nucleophilic attack by the diamine. scielo.br The reaction's efficiency is influenced by the electronic nature of substituents on the 1,2-diamine and can be modulated by the amount of catalyst used. scielo.brscielo.br Aqueous ammonium chloride has also been successfully used to synthesize quinoxalines from o-phenylenediamines and phenacyl bromides under reflux conditions. thepharmajournal.com

Table 2: NH₄Cl-Catalyzed Synthesis of Quinoxaline Derivatives

| 1,2-Diamine | 1,2-Dicarbonyl Compound | Conditions | Time | Yield (%) | Reference |

| Benzene-1,2-diamine | Benzil | NH₄Cl (50 mol%), MeOH, RT | 7 min | 100 | scielo.brscielo.br |

| 4-Methylbenzene-1,2-diamine | Benzil | NH₄Cl (50 mol%), MeOH, RT | 10 min | 98 | scielo.brscielo.br |

| 4-Chlorobenzene-1,2-diamine | Benzil | NH₄Cl (50 mol%), MeOH, RT | 15 min | 96 | scielo.brscielo.br |

| Benzene-1,2-diamine | Butane-2,3-dione | NH₄Cl (50 mol%), MeOH, RT | 25 min | 95 | scielo.br |

| 4-Nitrobenzene-1,2-diamine | 4,4'-Dimethoxy-benzil | NH₄Cl (200 mol%), MeOH, RT | 4 h | 90 | scielo.br |

Arylbenzothiazoles: Ammonium chloride is also used to catalyze the synthesis of 2-arylbenzothiazoles. scientificlabs.iedntb.gov.ua These compounds are formed through the condensation of 2-aminothiophenol with various aromatic aldehydes. researchgate.net This protocol is noted for being inexpensive and metal-free, providing good to excellent yields (58-92%) under mild, room-temperature conditions. researchgate.net The reaction proceeds efficiently with a range of aromatic aldehydes, demonstrating the broad applicability of NH₄Cl as a catalyst in heterocycle formation. researchgate.netorientjchem.org

Table 3: NH₄Cl-Catalyzed Synthesis of 2-Arylbenzothiazoles

| Aldehyde | Conditions | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NH₄Cl, EtOH, RT | 4 | 92 | researchgate.net |

| 4-Chlorobenzaldehyde | NH₄Cl, EtOH, RT | 3 | 90 | researchgate.net |

| 4-Hydroxybenzaldehyde | NH₄Cl, EtOH, RT | 6 | 78 | researchgate.net |

| 4-Methylbenzaldehyde | NH₄Cl, EtOH, RT | 4 | 88 | researchgate.net |

| 2-Nitrobenzaldehyde | NH₄Cl, EtOH, RT | 5 | 85 | researchgate.net |

Reduction and Oxidation Reactions

Reduction Reactions: Ammonium chloride is a key component in several catalytic systems for reduction reactions. A notable example is the reduction of azo compounds to their corresponding hydrazo compounds. researchgate.net This transformation is achieved using magnesium powder as the catalyst in the presence of ammonium chloride in methanol (B129727) at room temperature. researchgate.net The reaction is remarkably fast, often completing within 3 to 10 minutes, and produces high yields (90-95%). researchgate.net This method is selective and avoids the use of more expensive or pyrophoric catalysts. researchgate.net Other reported reductions facilitated by ammonium chloride include the conversion of nitrophenols and the reductive cleavage of azo compounds. scielo.brthepharmajournal.comorientjchem.org

Table 4: Reduction of Azo Compounds with Mg/NH₄Cl System

| Azo Compound (Substrate) | Conditions | Time (min) | Yield (%) | Reference |

| Azobenzene | Mg, NH₄Cl, MeOH, RT | 3 | 95 | researchgate.net |

| 4-Methylazobenzene | Mg, NH₄Cl, MeOH, RT | 5 | 92 | researchgate.net |

| 4-Chloroazobenzene | Mg, NH₄Cl, MeOH, RT | 4 | 94 | researchgate.net |

| 4,4'-Dichloroazobenzene | Mg, NH₄Cl, MeOH, RT | 6 | 93 | researchgate.net |

| 2,2'-Hydroxyazobenzene | Mg, NH₄Cl, MeOH, RT | 10 | 90 | researchgate.net |

Oxidation Reactions: While less common than its role in reductions, ammonium chloride plays a crucial role in specific oxidation processes. In environmental applications, powdered ammonium chloride is used to enhance the oxidation of elemental mercury (Hg⁰) in the selective catalytic reduction (SCR) process at coal-fired power plants. acs.org In this system, NH₄Cl is not the direct catalyst but a precursor. It is injected into the flue gas stream where it sublimates at the high operating temperatures (around 340 °C) to produce ammonia (B1221849) (NH₃) and hydrogen chloride (HCl). scientificlabs.ieacs.org The in-situ generated HCl is essential for the catalytic oxidation of Hg⁰ to Hg²⁺ on the SCR catalyst surface, while the NH₃ simultaneously reduces NOx emissions. acs.org This innovative approach allows for the simultaneous control of two major pollutants. Research shows that supplying HCl at 30 ppm via NH₄Cl injection can achieve Hg⁰ oxidation efficiencies of nearly 75%. acs.org

Role of Ammonium Chloride as an Acid Catalyst under Neutral Conditions

Ammonium chloride is the salt of a strong acid (hydrochloric acid) and a weak base (ammonia). Consequently, its aqueous solutions are mildly acidic due to the hydrolysis of the ammonium ion (NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺). iosrjournals.org This inherent acidity allows NH₄Cl to function as an effective and inexpensive proton source, or Brønsted acid catalyst, in a wide array of organic reactions, often under conditions that are considered neutral (e.g., solvent-free or in non-acidic solvents like ethanol or methanol). iosrjournals.orgresearchgate.netconnectjournals.com

Its catalytic action under these "neutral" conditions is a key advantage, as it avoids the use of corrosive and hazardous strong acids. The mechanism of catalysis often involves the activation of electrophiles, particularly carbonyl compounds. scielo.br It is proposed that the ammonium ion can form a hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. researchgate.netscielo.br This mode of activation is central to the condensation reactions discussed previously, such as the synthesis of quinoxalines and the crossed-aldol reaction. researchgate.netscielo.br

In solvent-free or high-temperature reactions, NH₄Cl can act as a proton donor to facilitate key steps like enolization or dehydration. researchgate.net Its utility as a mild, safe, and easily handled acid catalyst has led to its widespread application in multicomponent reactions, condensations, and the synthesis of various heterocyclic systems, making it an environmentally benign and economically attractive reagent in modern organic synthesis. iosrjournals.orgconnectjournals.com

Electrochemical Research and Materials Applications of Ammonium Chloride

Ammonium (B1175870) Chloride as an Electrolyte and Supporting Electrolyte

As an electrolyte, ammonium chloride is utilized in various electrochemical cells, including dry cells, where it is often used as a moist paste to enable ion flow. doubtnut.comaskiitians.comvedantu.com In many applications, it functions as a supporting or inert electrolyte, added to the primary electrolyte solution to enhance its conductivity. taylorandfrancis.com

Facilitation of Ion Movement and Redox Reactions in Electrochemical Cells

The primary function of an electrolyte in an electrochemical cell is to facilitate the transport of ions between the anode and cathode, thereby completing the electrical circuit and enabling redox reactions to occur. numberanalytics.com Ammonium chloride, when dissolved in a solution, dissociates into ammonium (NH₄⁺) and chloride (Cl⁻) ions. This increases the concentration of charge carriers in the solution, enhancing its ionic conductivity. google.com This improved conductivity reduces the internal resistance of the cell, allowing for more efficient charge transfer. numberanalytics.com

In the context of redox reactions, a supporting electrolyte like ammonium chloride helps to minimize the migration of the electroactive species, ensuring that their movement is primarily driven by diffusion. This is crucial for obtaining accurate and reproducible results in electroanalytical studies. taylorandfrancis.com Furthermore, in systems like all-iron redox flow batteries, the presence of ammonium chloride as a supporting electrolyte has been shown to enhance the reaction kinetics of iron deposition and stripping. mdpi.com

Electrodeposition Mechanisms and Microstructural Control (e.g., Co(P) Alloy)

Ammonium chloride is a critical additive in electroplating baths, where it influences the deposition mechanism and the microstructure of the resulting metallic films. electrochem.org In the electrodeposition of cobalt-phosphorus (Co(P)) alloys, for instance, the concentration of ammonium chloride in the plating solution has a significant impact on the magnetic properties of the deposited film. electrochem.org This effect is not due to a change in the phosphorus content but rather to the influence of ammonium chloride on the deposition process itself, affecting the microstructure and crystallographic growth of the Co(P) alloy. electrochem.org

The presence of ammonium chloride can also affect the composition and properties of other electrodeposited alloys. For example, in the electrodeposition of zinc-nickel (Zn-Ni) alloys, baths containing ammonia (B1221849), derived from ammonium chloride, have been found to produce alloys with a significantly higher nickel content compared to acidic baths. researchgate.net The addition of ammonium chloride to choline (B1196258) chloride-based ionic liquids has been shown to refine the grain size and reduce the zinc content of electrodeposited Zn-Ni films. researchgate.net

Influence on Electrode Surface Uniformity and pH Buffering in Electroplating

Maintaining a uniform electrode surface and a stable pH are crucial for achieving high-quality electroplated coatings. Ammonium chloride plays a dual role in addressing these challenges. It has been reported that using a high concentration of ammonium chloride in the plating bath improves the uniformity of the electrode surface. electrochem.org This is partly attributed to its ability to help remove oxide layers from the electrode surface. electrochem.org

Furthermore, ammonium chloride acts as an effective pH buffering agent in electroplating solutions. electrochem.orgfinishingandcoating.com During electrodeposition, reactions at the electrode surface can cause localized changes in pH. For example, the evolution of hydrogen gas can lead to an increase in pH near the cathode, which can cause the precipitation of unwanted metal hydroxides. electrochem.org Ammonium chloride helps to suppress this pH increase, preventing the deposition of these hydroxides and ensuring the formation of a pure metallic coating. electrochem.org This buffering action is also important in mixed acid-zinc plating, where ammonium chloride helps to lessen the intensity of burning in high current density areas. finishingandcoating.com

Advanced Electrochemical Systems Incorporating Ammonium Chloride

Beyond traditional applications, ammonium chloride is also being explored for its use in advanced electrochemical systems, such as energy storage devices and nanomaterial synthesis.

Solid Polymer Electrolytes (SPEs) for Electrical Double Layer Capacitors (EDLCs)

Solid polymer electrolytes (SPEs) are a safer alternative to liquid electrolytes in energy storage devices like electrical double layer capacitors (EDLCs), offering advantages such as no leakage, low flammability, and good flexibility. mdpi.com Ammonium chloride has been successfully used as a salt dopant in the preparation of SPEs. mdpi.comnih.govresearchgate.net

In one study, an SPE was prepared using polyvinyl alcohol, methyl cellulose, and ammonium chloride. mdpi.comnih.govresearchgate.net The addition of ammonium chloride increased the ionic conductivity of the polymer blend, with the highest conducting sample achieving a conductivity of 1.99 × 10⁻³ S/cm at room temperature. mdpi.comnih.govresearchgate.net Transference number measurements confirmed that ions were the predominant charge carriers, with an ion transference number of 0.933. mdpi.comnih.gov The resulting EDLC fabricated with this SPE exhibited a specific capacitance of 20.6 F/g. mdpi.comnih.gov The choice of ammonium salt is also influenced by its lattice energy, with salts having lower lattice energy, like ammonium nitrate (B79036), providing more free ions for the energy storage process. nih.gov

Gas Diffusion Electrocrystallization (GDEx) for Nanoparticle Synthesis (e.g., Iron Oxide)

Gas diffusion electrocrystallization (GDEx) is an emerging electrochemical method for the synthesis of nanoparticles. nih.govresearchgate.netkuleuven.be This technique utilizes a gas-diffusion cathode to produce reactive intermediates that then react with metal precursors in the electrolyte to form crystalline nanoparticles. nih.govkuleuven.be

Ammonium chloride has been shown to play a crucial role in the GDEx synthesis of iron oxide nanoparticles. nih.govresearchgate.net In this process, the composition of the synthesized nanoparticles is strongly dependent on the presence of ammonium chloride, which acts as a weak acid. nih.gov The buffering capacity of ammonium chloride, in conjunction with the in-situ production of hydrogen peroxide, facilitates the formation of pure magnetite nanoparticles. nih.gov By controlling the applied electrode potential in the presence of ammonium chloride, the average crystallite size of the iron oxide nanoparticles can be tuned. nih.gov For instance, at applied potentials of -0.350 V, -0.550 V, and -0.750 V, the average crystallite sizes were 20.3 ± 0.6 nm, 14.7 ± 2.1 nm, and 12.0 ± 2.0 nm, respectively. nih.gov This demonstrates the potential of GDEx with ammonium chloride as a green and efficient method for synthesizing and recovering iron in the form of valuable nanoparticles. nih.gov

Interactive Data Table

Effect of Ammonium Chloride on Co(P) Alloy Electrodeposition

| NH₄Cl Concentration (g/L) | Effect on Electrodeposition Mechanism | Impact on Microstructure | Resulting Magnetic Properties | Reference |

|---|

Properties of PVA:MC:NH₄Cl Solid Polymer Electrolyte

| Property | Value | Significance | Reference |

|---|---|---|---|

| Ionic Conductivity | 1.99 × 10⁻³ S/cm | Reasonably high for an SPE at room temperature | mdpi.comnih.govresearchgate.net |

| Ion Transference Number (t_ion) | 0.933 | Confirms that ions are the predominant charge carriers | mdpi.comnih.gov |

| Electrochemical Stability Window | 1.4 V | Determines the operational voltage range of the device | mdpi.comnih.gov |

Influence of Applied Potential on Iron Oxide Nanoparticle Size in GDEx with NH₄Cl

| Applied Potential (V vs. Ag/AgCl) | Average Crystallite Size (nm) | Reference |

|---|---|---|

| -0.350 | 20.3 ± 0.6 | nih.gov |

| -0.550 | 14.7 ± 2.1 | nih.gov |

Electrochemical Behavior and pH Transitions in Nanoparticle Formation

Ammonium chloride (NH₄Cl) plays a significant role in the electrochemical synthesis of various nanoparticles, where it influences the reaction environment primarily through its behavior as a weak acid and an electrolyte. Its presence can alter the electrochemical reactions at the electrode surfaces, control the pH of the solution, and consequently affect the nucleation and growth of nanoparticles, their size, and their final composition.

In the electrochemical synthesis of iron oxide nanoparticles (IONPs) through methods like gas diffusion electrocrystallization (GDEx), ammonium chloride is a crucial component. rsc.orgnih.gov In this process, a gas-diffusion cathode is used to reduce oxygen, which generates hydroxyl ions (OH⁻) and oxidants like hydrogen peroxide (H₂O₂). rsc.orgnih.govnih.gov These products then react with an iron precursor, such as iron chloride (FeCl₂), to form IONPs. rsc.orgnih.gov

The addition of ammonium chloride, a weak acid, facilitates a gradual change in the solution's pH. rsc.orgnih.gov As a weak acid, it can participate in an acid-base reaction and, in some instances, lead to cathodic deprotonation. rsc.orgnih.gov This process can enhance the production of hydrogen peroxide, particularly as the applied potential increases. rsc.org The buffering capacity of NH₄Cl is instrumental in obtaining pure magnetite nanoparticles. rsc.orgnih.gov The controlled pH evolution and the simultaneous action of H₂O₂ are critical for the formation of stable and specific phases of iron oxide. rsc.orgnih.gov

Research has demonstrated a clear correlation between the applied electrode potential, the concentration of ammonium chloride, and the resulting nanoparticle characteristics. For instance, in the GDEx synthesis of IONPs, varying the applied potential in the presence of NH₄Cl directly influences the average crystallite size. rsc.orgnih.gov

Table 1: Effect of Applied Potential on Average Crystallite Size of Iron Oxide Nanoparticles in the Presence of NH₄Cl

| Applied Potential (V vs. Ag/AgCl) | Average Crystallite Size (nm) |

|---|---|

| -0.350 | 20.3 ± 0.6 |

| -0.550 | 14.7 ± 2.1 |

| -0.750 | 12.0 ± 2.0 |

This table presents data showing that an increase in the negative applied potential leads to a decrease in the average size of the synthesized iron oxide nanocrystallites. rsc.orgnih.gov

The concentration of ammonium chloride also systematically affects the pH of the electrolyte during the synthesis process. The presence of NH₄Cl leads to a more controlled and gradual pH increase compared to systems without it. rsc.org Studies have recorded the evolution of pH at different concentrations of NH₄Cl and applied potentials.

Table 2: Observed pH Values at Varying NH₄Cl Concentrations and Applied Potentials

| NH₄Cl Concentration (mM) | Applied Potential (V vs. Ag/AgCl) | Observed pH |

|---|---|---|

| 10 | -0.350 | 5.42 ± 0.01 |

| 10 | -0.550 | 5.63 ± 0.02 |

| 10 | -0.750 | 5.58 ± 0.11 |

| 30 | -0.350 | 5.44 ± 0.01 |

| 30 | -0.550 | 5.41 ± 0.02 |

| 30 | -0.750 | 5.25 ± 0.11 |

This table shows the measured pH values during the electrochemical synthesis of iron oxide nanoparticles, illustrating the influence of both ammonium chloride concentration and applied potential on the reaction environment. nih.gov

Beyond iron oxides, ammonium chloride is used in the formation of other nanomaterials. In the synthesis of Titanium Dioxide (TiO₂) nanoparticles via anodization, NH₄Cl is employed as an etching agent within the electrolyte. akademiabaru.com It is also used as an electrolyte in the aqueous synthesis of Cadmium Telluride (CdTe) quantum dots, where it acts in the electrical double layer during the growth of the nanocrystals. scielo.br In these applications, the electrochemical properties of ammonium chloride contribute to the controlled formation and morphology of the resulting nanoparticles. akademiabaru.comscielo.br

Biological and Biochemical Research Applications of Ammonium Chloride As a Tool

Utilization in Biological Buffer Systems for pH Regulation

Ammonium (B1175870) chloride is a key component in several biological buffer systems, where it plays a crucial role in maintaining a stable pH. solubilityofthings.commorphisto.at A buffer solution, which is a mixture of a weak acid and its conjugate base or a weak base and its conjugate acid, resists changes in pH upon the addition of small quantities of an acid or a base. github.ioitwreagents.com

The ammonium chloride/ammonia (B1221849) (NH4Cl/NH3) buffer system is a classic example of a basic buffer. itwreagents.comsolubilityofthings.comlibretexts.org In this system, ammonium chloride provides the ammonium ion (NH4+), which is the conjugate acid of the weak base ammonia (NH3). solubilityofthings.com This combination is effective at maintaining a stable pH, typically around 9.25. solubilityofthings.combyjus.com The equilibrium between the weak base and its conjugate acid allows the buffer to neutralize both added acids and bases, thereby stabilizing the pH of the solution. solubilityofthings.com

The effectiveness of the ammonium chloride/ammonia buffer system is dependent on the concentrations of its components; higher concentrations of both ammonium chloride and ammonia result in a greater buffering capacity. solubilityofthings.com This buffer system is particularly useful in biochemical processes and enzymatic reactions that require slightly alkaline conditions for optimal activity. solubilityofthings.com For instance, many enzymes involved in metabolic pathways function best in basic pH ranges. solubilityofthings.com

Ammonium chloride is also used as a component in other buffer formulations, such as Tris-HCl buffers, to create specific ionic strengths and pH conditions for various experimental procedures. researchgate.netphenomenex.comsigmaaldrich.com For example, an ammonium chloride buffer solution with a pH of 10.0 can be prepared by dissolving ammonium chloride in water and adding ammonia. researchgate.net The pH of aqueous solutions of ammonium chloride varies with concentration, with 1%, 3%, and 10% solutions having reported pH values of 5.5, 5.1, and 5.0, respectively. mpbio.comsigmaaldrich.com

Methodologies for Cell Lysis and Nucleic Acid Extraction

Ammonium chloride is widely employed in protocols for the lysis of specific cell types and the subsequent extraction of nucleic acids.

Lysis of Eukaryotic Cells (e.g., Human Red Blood Cells)

A primary application of ammonium chloride in biological research is the selective lysis of red blood cells (RBCs) from whole blood samples to isolate leukocytes (white blood cells). mpbio.comsigmaaldrich.comstemcell.comthermofisher.comsigmaaldrich.commpbio.com This technique is crucial for a variety of downstream applications, including flow cytometry, cell culturing, and DNA extraction from white blood cells. uams.edunextgen-protocols.orgsquarespace.com

The most common reagent used for this purpose is Ammonium-Chloride-Potassium (ACK) lysing buffer. nih.govresearchgate.net The basic mechanism of action relies on the differential permeability of RBCs and leukocytes to ammonium chloride. ufl.edu NH3 from the buffer diffuses freely across the RBC membrane, leading to an increase in intracellular OH- ions. nextgen-protocols.org This reacts with intracellular CO2 to form bicarbonate (HCO3-). The RBC membrane's anion exchanger then transports this intracellular HCO3- out of the cell in exchange for extracellular chloride (Cl-) ions. nextgen-protocols.org This results in a net influx and accumulation of ammonium chloride inside the red blood cells, causing them to swell due to osmotic pressure and eventually rupture. nextgen-protocols.orgufl.edu Leukocytes, on the other hand, maintain their ionic equilibrium with the isotonic buffer and are therefore not lysed. ufl.eduresearchgate.net

The composition of ACK lysis buffer can vary slightly between protocols, but it generally contains ammonium chloride, potassium bicarbonate, and EDTA. uams.edunih.govaatbio.com The potassium bicarbonate acts as a buffering agent, while EDTA chelates divalent cations to prevent cell clumping and maintain membrane integrity of the desired cells. researchgate.net For optimal lysis, the buffer is often pre-warmed to 37°C. nih.govufl.edu The incubation time is also a critical factor; typically, a 3-5 minute incubation is sufficient for effective RBC lysis without significantly affecting the viability of the leukocytes. nextgen-protocols.orgnih.gov

| Component | Concentration/Amount per 1L | Function |

|---|---|---|

| Ammonium Chloride (NH4Cl) | ~8.26 g (150-155 mM) | Primary lysing agent for red blood cells |

| Potassium Bicarbonate (KHCO3) | ~1.0 g (10 mM) | Buffering agent |

| EDTA (Ethylenediaminetetraacetic acid) | ~0.037 g (0.1 mM) | Chelating agent, prevents cell clumping |

DNA Extraction Protocols

Following the lysis of red blood cells, ammonium chloride plays a role in some DNA extraction protocols from the remaining white blood cells. nih.gov After the initial RBC lysis and removal, the white blood cells are lysed using a different buffer, often containing detergents like SDS. squarespace.comnih.gov

In some methods, ammonium acetate (B1210297) (a related ammonium salt) is used to precipitate proteins, which are then removed by centrifugation. nih.gov Subsequently, DNA is precipitated from the supernatant by adding ethanol (B145695) or isopropanol. squarespace.comnih.gov A final wash with 70% ethanol is crucial to remove any contaminating salts, including residual ammonium salts, from the DNA pellet. nih.gov The purity of the extracted DNA is assessed by measuring the absorbance ratio at 260/280 nm and 260/230 nm, where a low 260/230 ratio can indicate salt contamination. nih.gov

Protein Purification and Isolation Techniques

Ammonium chloride is also utilized in various techniques for the purification and isolation of proteins.

Precipitation of Proteins from Solution

Ammonium chloride can be used in a technique known as "salting out" to precipitate proteins from a solution. mtoz-biolabs.com This method is often an initial step in protein purification to achieve a bulk precipitation of proteins from a crude cellular extract. wikipedia.org The principle behind salting out is that high concentrations of salt ions compete with the protein for water molecules, reducing the protein's solubility and causing it to precipitate. wikipedia.org

While ammonium sulfate (B86663) is more commonly used for this purpose due to its high solubility and the high position of its ions in the Hofmeister series (which also contributes to protein stability), ammonium chloride can also be employed. mtoz-biolabs.comwikipedia.org Different proteins precipitate at different salt concentrations, allowing for a degree of separation. mtoz-biolabs.com In some protocols, ammonium chloride is used in combination with other reagents, such as urea (B33335), for the purification of specific proteins like recombinant human interferon-gamma from inclusion bodies. nih.gov The choice of salt and its concentration is critical and must be optimized for the specific protein of interest.

Isolation of Specific Protein Subunits (e.g., 50S Ribosomal Subunits)

Ammonium chloride is a key reagent in the isolation and study of ribosomal subunits, particularly the 50S subunit from bacteria like E. coli and Bacillus stearothermophilus. mpbio.comsigmaaldrich.comsigmaaldrich.commpbio.comnih.gov Ribosomes are complex structures composed of ribosomal RNA (rRNA) and numerous ribosomal proteins.